molecular formula C8H17N3O5S B14447259 1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate CAS No. 78448-01-8

1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate

Cat. No.: B14447259
CAS No.: 78448-01-8
M. Wt: 267.31 g/mol
InChI Key: WVYSMDOKSSHLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate is a chemical compound with a unique structure that includes an imidazolium ion

Preparation Methods

The synthesis of 1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate typically involves the reaction of formamide with an appropriate imidazole derivative under controlled conditions. The industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups.

Scientific Research Applications

1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The imidazolium ion can interact with enzymes and other proteins, affecting their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds to 1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate include other imidazolium-based compounds These compounds share structural similarities but may differ in their functional groups and specific applications

Properties

CAS No.

78448-01-8

Molecular Formula

C8H17N3O5S

Molecular Weight

267.31 g/mol

IUPAC Name

N-[2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]formamide;methyl sulfate

InChI

InChI=1S/C7H13N3O.CH4O4S/c1-10(4-2-8-6-10)5-3-9-7-11;1-5-6(2,3)4/h6-7H,2-5H2,1H3;1H3,(H,2,3,4)

InChI Key

WVYSMDOKSSHLTO-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN=C1)CCNC=O.COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.